Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide
Synthesis and Characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data based on established chemical principles and analogous compounds.
Synthesis
The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can be achieved through a two-step process commencing from the readily available starting material, monomethyl terephthalate. The overall reaction scheme involves the formation of a key intermediate, 4-(hydrazinecarbonyl)benzoic acid (4-carboxybenzohydrazide), followed by cyclization to yield the target 1,3,4-oxadiazole ring.
A common and effective method for the formation of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation reaction between aldehydes and acyl hydrazines, followed by oxidative cyclization. Other established methods include the dehydrative cyclization of 1,2-diacylhydrazines using reagents like phosphorus oxychloride.
Synthetic Pathway
The proposed synthetic pathway is as follows:
Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)
Monomethyl terephthalate (1) is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield 4-(hydrazinecarbonyl)benzoic acid (2).
Step 2: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (4)
The intermediate hydrazide (2) is then reacted with an acetylating agent to form a diacylhydrazine intermediate (3), which is subsequently cyclized to the desired 1,3,4-oxadiazole (4). A common method for this cyclization is the use of a dehydrating agent like phosphorus oxychloride. An alternative one-pot approach involves the direct reaction of the hydrazide (2) with triethyl orthoacetate.
Experimental Protocols
Step 1: Synthesis of 4-(hydrazinecarbonyl)benzoic acid (2)
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To a solution of monomethyl terephthalate (1) (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
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Reflux the reaction mixture for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford 4-(hydrazinecarbonyl)benzoic acid (2).
Step 2: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (4)
Method A: Two-step cyclization via diacylhydrazine
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Suspend 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) in a suitable solvent like pyridine or N,N-dimethylformamide.
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Add acetyl chloride (1.1 equivalents) dropwise at 0 °C.
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Stir the reaction mixture at room temperature for 2-4 hours to form the N-acetyl-N'-(4-carboxybenzoyl)hydrazine intermediate (3).
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To the reaction mixture, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.
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Heat the mixture at 80-90 °C for 2-3 hours.
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Pour the cooled reaction mixture onto crushed ice.
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The precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (4).
Method B: One-pot cyclization with triethyl orthoacetate
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A mixture of 4-(hydrazinecarbonyl)benzoic acid (2) (1 equivalent) and triethyl orthoacetate (3-5 equivalents) is heated at reflux for 12-24 hours.
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The progress of the reaction is monitored by TLC.
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After completion, the excess triethyl orthoacetate is removed under reduced pressure.
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The residue is triturated with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation.
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The solid product is collected by filtration, washed, and dried to give 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid (4).
Characterization
The structure and purity of the synthesized 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid can be confirmed by various analytical techniques, including melting point determination, spectroscopy (NMR, IR), and mass spectrometry.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O₃[2][3] |
| Molecular Weight | 204.19 g/mol [3] |
| Melting Point | Similar isomeric compounds, such as 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid, have a reported melting point of 262 °C, which can be used as an estimate.[4] |
| Appearance | Expected to be a solid. |
| Calculated Density | 1.337 g/cm³[2] |
| Calculated Boiling Point | 405.07 °C at 760 mmHg[2] |
| Calculated Flash Point | 198.779 °C[2] |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety and the methyl group on the oxadiazole ring. The aromatic protons would likely appear as two doublets in the range of δ 7.5-8.5 ppm. The methyl protons would appear as a singlet around δ 2.5 ppm. The acidic proton of the carboxylic acid will be a broad singlet at a higher chemical shift (>10 ppm), which may be exchangeable with D₂O. For comparison, the aromatic protons of 4-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids appear around 8.1 ppm.[5]
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to all ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected around 167 ppm. The aromatic carbons will resonate in the region of 125-135 ppm. The two carbons of the oxadiazole ring are expected at approximately 165 ppm and 160 ppm. The methyl carbon should appear at a higher field, around 10-15 ppm. For a similar structure, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[6]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-2500 (broad) | O-H stretching of the carboxylic acid |
| ~1700-1680 | C=O stretching of the carboxylic acid |
| ~1610, 1580, 1450 | C=C stretching of the aromatic ring |
| ~1550 | C=N stretching of the oxadiazole ring |
| ~1250, 1020 | C-O stretching |
2.2.3. Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.19). Fragmentation patterns would likely involve the loss of CO₂, H₂O, and cleavage of the oxadiazole ring.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization processes.
Caption: Synthetic workflow for 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid.
Caption: Workflow for the characterization of the synthesized compound.
References
- 1. jetir.org [jetir.org]
- 2. CAS # 892502-28-2, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid: more information. [chemblink.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
